molecular formula C6H5BrFNS B2756513 2-Amino-4-bromo-5-fluorobenzenethiol CAS No. 1474100-85-0

2-Amino-4-bromo-5-fluorobenzenethiol

Cat. No.: B2756513
CAS No.: 1474100-85-0
M. Wt: 222.08
InChI Key: HFLXHEBQRCXTDC-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-fluorobenzenethiol is an organic compound with the molecular formula C6H5BrFNS and a molecular weight of 222.08 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzenethiol ring, making it a versatile intermediate in organic synthesis and various chemical reactions.

Scientific Research Applications

2-Amino-4-bromo-5-fluorobenzenethiol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, followed by the introduction of the amino group. The process may involve:

    Halogenation: Starting with a suitable benzene derivative, bromination and fluorination are carried out using reagents like bromine (Br2) and fluorine (F2) or their respective compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-fluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), amines, organometallic reagents

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines, reduced thiols

    Substitution: Various substituted benzenethiol derivatives

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-fluorobenzenethiol involves its reactive functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-5-fluorobenzenethiol is unique due to the combination of amino, bromo, and fluoro substituents on the benzenethiol ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-amino-4-bromo-5-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXHEBQRCXTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1474100-85-0
Record name 2-amino-4-bromo-5-fluorobenzenethiol
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